molecular formula C10H19ClO B14655317 2-Chlorocyclodecan-1-ol CAS No. 51776-94-4

2-Chlorocyclodecan-1-ol

Cat. No.: B14655317
CAS No.: 51776-94-4
M. Wt: 190.71 g/mol
InChI Key: AYKLLSJDALNICZ-UHFFFAOYSA-N
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Description

2-Chlorocyclodecan-1-ol is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclodecane ring with a chlorine atom and a hydroxyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocyclodecan-1-ol typically involves the chlorination of cyclodecanol. One common method is the reaction of cyclodecanol with thionyl chloride (SOCl2) under reflux conditions, which results in the formation of this compound. The reaction is as follows:

Cyclodecanol+SOCl2This compound+SO2+HCl\text{Cyclodecanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} Cyclodecanol+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclodecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The chlorine atom can be reduced to form cyclodecanol.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclodecanone or cyclodecanal.

    Reduction: Cyclodecanol.

    Substitution: 2-Hydroxycyclodecan-1-ol or 2-Aminocyclodecan-1-ol.

Scientific Research Applications

2-Chlorocyclodecan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It can be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-Chlorocyclodecan-1-ol involves its interaction with biological membranes. The hydroxyl group can form hydrogen bonds with membrane lipids, while the chlorine atom can participate in halogen bonding. These interactions can alter membrane fluidity and permeability, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclodecanol: Lacks the chlorine atom, making it less reactive in substitution reactions.

    2-Bromocyclodecan-1-ol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.

    Cyclodecanone: An oxidized form of cyclodecanol, lacking the hydroxyl group.

Uniqueness

2-Chlorocyclodecan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the cyclodecane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.

Properties

CAS No.

51776-94-4

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

2-chlorocyclodecan-1-ol

InChI

InChI=1S/C10H19ClO/c11-9-7-5-3-1-2-4-6-8-10(9)12/h9-10,12H,1-8H2

InChI Key

AYKLLSJDALNICZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(C(CCC1)O)Cl

Origin of Product

United States

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